

In-Depth Technical Guide: Diiodomethane (CAS Number 75-11-6)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Diiodomethane

Cat. No.: B129776

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Abstract

Diiodomethane (CH_2I_2), also known as methylene iodide, is a dense, colorless to light yellow liquid with the CAS number 75-11-6. With a high refractive index and density, it finds applications in mineralogy and as a reagent in organic synthesis, notably in the Simmons-Smith cyclopropanation reaction. Despite its utility, **diiodomethane** presents significant health and safety concerns, including acute toxicity upon ingestion, inhalation, or dermal contact, as well as skin and eye irritation. This technical guide provides a comprehensive overview of the physicochemical properties, hazards, and experimental testing protocols for **diiodomethane**, tailored for a scientific audience. It aims to consolidate critical data and methodologies to ensure safe handling and informed use in research and development settings.

Physicochemical Properties

Diiodomethane is a halogenated organic compound with distinct physical and chemical characteristics. It is sensitive to light and can decompose, liberating iodine, which imparts a brownish color to the liquid. It is sparingly soluble in water but miscible with many organic solvents.

Table 1: Physicochemical Properties of **Diiodomethane**

Property	Value	Reference(s)
Molecular Formula	CH ₂ I ₂	[1]
Molecular Weight	267.84 g/mol	[1]
CAS Number	75-11-6	[1]
Appearance	Colorless to light yellow liquid	[1]
Odor	Chloroform-like	[2]
Density	3.325 g/mL at 20-25 °C	[2]
Melting Point	5-8 °C	
Boiling Point	181-182 °C (decomposes)	
Vapor Density	9.25 (vs air)	
Water Solubility	1.24 - 14 g/L at 20 °C	[2]
log Pow (Octanol/Water Partition Coefficient)	2.30	
Refractive Index	1.737 - 1.741	[1]
Flash Point	110 °C (closed cup)	

Hazards and Toxicology

Diiodomethane is classified as a hazardous substance with significant acute toxicity. Exposure through oral, dermal, and inhalation routes can be harmful or fatal. It is also a known irritant to the skin and eyes.

Table 2: Toxicological Profile of **Diiodomethane**

Endpoint	Value/Observation	Species	Guideline	Reference(s)
Acute Oral Toxicity (LD50)	76 mg/kg	Rabbit	OECD 401 (similar)	
Acute Dermal Toxicity	Toxic in contact with skin	-	GHS	[3]
Acute Inhalation Toxicity	Harmful if inhaled	-	GHS	[3]
Skin Irritation/Corrosion	Causes skin irritation	Rabbit	OECD 404	[4][5][6][7]
Eye Irritation/Corrosion	Causes serious eye irritation/damage	Rabbit	OECD 405	[8][9][10][11][12]
Germ Cell Mutagenicity (Ames Test)	Negative	Salmonella typhimurium	OECD 471	[13]
Carcinogenicity	Not classified as a carcinogen	-	IARC	[13]
Specific Target Organ Toxicity (Single Exposure)	May cause respiratory irritation	-	GHS	[3]

Experimental Protocols

The following sections detail the methodologies for key toxicological and physicochemical assessments of **diiodomethane**, based on internationally recognized OECD guidelines.

Acute Oral Toxicity (OECD Guideline 401)

This test provides information on health hazards likely to arise from a single oral exposure to a substance.

- Test Animals: Healthy, young adult albino rats (Sprague-Dawley strain) are typically used. Animals are fasted prior to dosing.[14][15]
- Dosage: A single dose of **diiodomethane** is administered by gavage. The volume administered is calculated based on the animal's body weight.[16]
- Procedure:
 - Animals are randomly assigned to dose groups.
 - The test substance is administered, and animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes.[14][15][16]
 - Observations are conducted at 1, 2.5, and 4 hours post-dosing and daily for 14 days.[1]
- Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically derived single dose that is expected to cause death in 50% of the dosed animals.[14][15]
- Pathology: A gross necropsy is performed on all animals at the end of the study to identify any abnormalities.[1][14][15]

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.

- Test Animals: Albino rabbits are the recommended species.[5][6][7]
- Procedure:
 - Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the test animals.[6]
 - A dose of 0.5 mL of **diiodomethane** is applied to a small area of the skin (approximately 6 cm²) and covered with a gauze patch and semi-occlusive dressing.[4][5]
 - The exposure period is 4 hours. After exposure, the residual test substance is removed.[4][5][7]

- The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The reactions are scored.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Endpoint: The substance is classified as an irritant if the mean scores for erythema or edema are at or above a certain level and the effects are reversible. If the effects are not reversible within the observation period, the substance is also considered an irritant.[\[7\]](#)

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.

- Test Animals: Healthy, young adult albino rabbits are used.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)
- Procedure:
 - A single dose of 0.1 mL of **diiodomethane** is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[\[8\]](#)[\[10\]](#)
 - The eyes are examined at 1, 24, 48, and 72 hours after application.[\[8\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)
 - Ocular reactions, including corneal opacity, iris lesions, and conjunctival redness and swelling (chemosis), are scored.[\[8\]](#)[\[10\]](#)
- Endpoint: The substance is classified based on the severity and reversibility of the ocular lesions.[\[11\]](#)[\[12\]](#)

Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)

This in vitro test is used to assess the mutagenic potential of a substance.

- Test System: Histidine-requiring strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and tryptophan-requiring strains of *Escherichia coli* (e.g., WP2 uvrA) are used.[\[16\]](#)[\[17\]](#)[\[18\]](#)
- Procedure:

- The test can be performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[17][18][19]
- The bacterial strains are exposed to various concentrations of **diiodomethane**. [17][19]
- The bacteria are then plated on a minimal agar medium lacking the required amino acid (histidine or tryptophan). [16][17]
- After incubation, the number of revertant colonies (colonies that have mutated back to being able to synthesize the required amino acid) is counted. [17][19]
- Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control. [16][19] For **diiodomethane**, the Ames test has been reported as negative. [13]

Potential Mechanisms of Toxicity and Signaling Pathways

While specific signaling pathways for **diiodomethane**-induced toxicity are not extensively documented in publicly available literature, the known toxic effects of halogenated hydrocarbons and related compounds suggest potential mechanisms involving oxidative stress and cellular damage.

Oxidative Stress and Glutathione Depletion

Many toxic chemicals exert their effects by inducing oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.

- ROS Production: **Diiodomethane** metabolism, potentially via cytochrome P450 enzymes, could lead to the formation of reactive intermediates and ROS. [20][21][22][23][24]
- Glutathione (GSH) Depletion: Glutathione is a critical intracellular antioxidant. Electrophilic metabolites of **diiodomethane** can conjugate with GSH, leading to its depletion. [25][26][27][28][29] Depletion of GSH compromises the cell's antioxidant defenses, making it more susceptible to damage from ROS. [25][26]



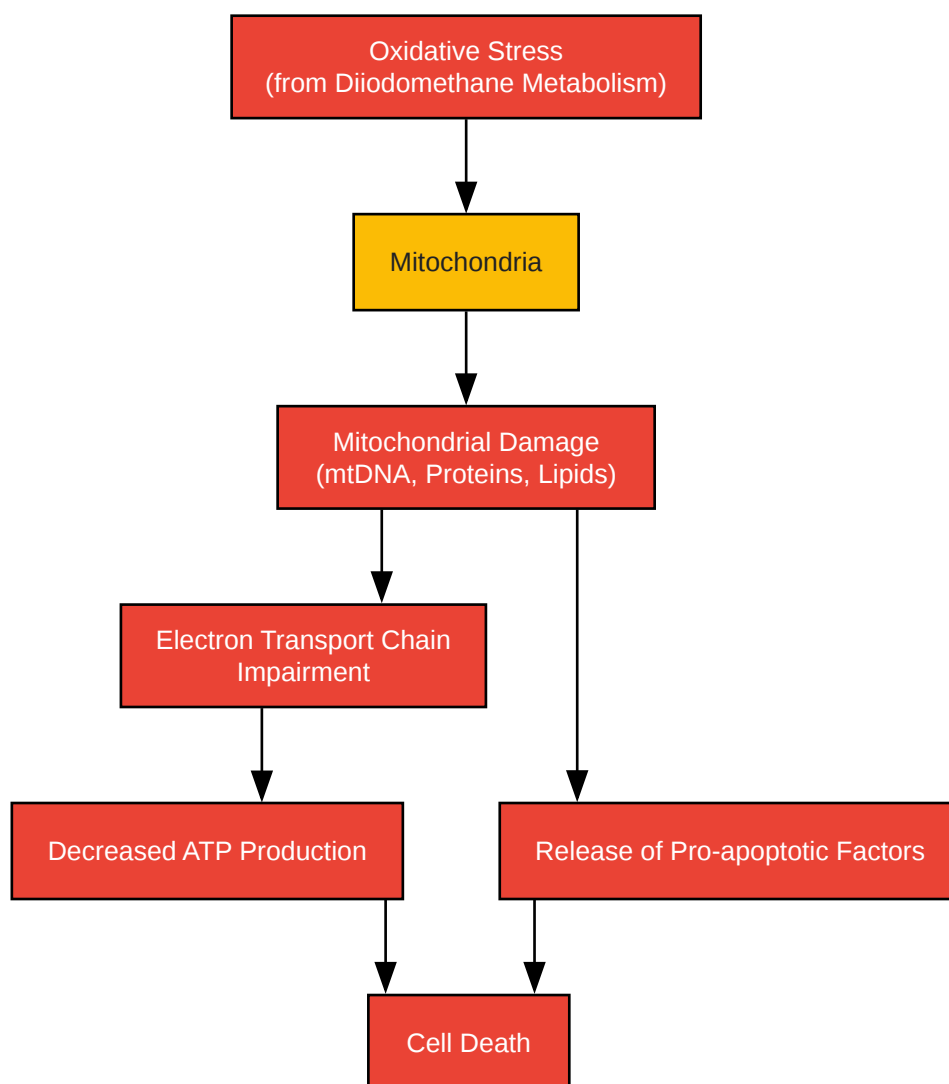
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Proposed pathway of **diiodomethane**-induced oxidative stress.

Mitochondrial Dysfunction

Mitochondria are primary targets for many toxic chemicals due to their central role in cellular energy production and apoptosis.

- Mitochondrial Damage: Increased ROS and the depletion of mitochondrial GSH can damage mitochondrial components, including lipids, proteins, and mitochondrial DNA (mtDNA).[\[30\]](#)
[\[31\]](#)[\[32\]](#)
- Impaired Energy Production: Damage to the electron transport chain can lead to decreased ATP production, impairing cellular functions.[\[30\]](#)[\[33\]](#)[\[34\]](#)
- Apoptosis Induction: Mitochondrial damage can trigger the release of pro-apoptotic factors, leading to programmed cell death.[\[32\]](#)



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Hypothesized role of mitochondrial dysfunction in **diiodomethane** toxicity.

Safety and Handling

Given the significant hazards of **diiodomethane**, strict safety precautions are mandatory.

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, protective clothing, and eye/face protection.[3]
- Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[3]

- Handling: Avoid breathing vapors, mist, or gas. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[3]
- Storage: Store in a cool, well-ventilated place, away from light and incompatible materials such as strong oxidizing agents and bases. Keep the container tightly closed.
- Disposal: Dispose of waste and residues in accordance with local, state, and federal regulations.

Conclusion

Diiodomethane (CAS 75-11-6) is a valuable chemical reagent with significant, well-documented hazards. This guide provides a consolidated resource for researchers and professionals, summarizing its physicochemical properties and toxicological profile. Adherence to standardized experimental protocols, such as the OECD guidelines, is crucial for accurate hazard assessment. While the precise molecular mechanisms of **diiodomethane** toxicity require further investigation, the potential for inducing oxidative stress and mitochondrial dysfunction underscores the need for stringent safety measures during its handling and use. A thorough understanding of these properties and hazards is essential for the safe and effective application of **diiodomethane** in scientific research and development.

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- To cite this document: BenchChem. [In-Depth Technical Guide: Diiodomethane (CAS Number 75-11-6)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b129776#cas-number-75-11-6-properties-and-hazards]

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